molecular formula C14H20ClNO B5289393 [(2E)-3-Phenyl-2-propen-1-yl](tetrahydro-2-furanylmethyl)amine hydrochloride

[(2E)-3-Phenyl-2-propen-1-yl](tetrahydro-2-furanylmethyl)amine hydrochloride

Cat. No.: B5289393
M. Wt: 253.77 g/mol
InChI Key: CAWHDSYGPPQXOF-ZFXMFRGYSA-N
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Description

(2E)-3-Phenyl-2-propen-1-ylamine hydrochloride is a chemical compound that features a combination of a phenyl group, a propenyl group, and a tetrahydrofuran ring

Mechanism of Action

The mechanism of action for “(3-Phenyl-2-propen-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride” is not explicitly mentioned in the search results. It has been used as a modifier in the fabrication of perovskite films , indicating it may interact with these materials in a specific way.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-Phenyl-2-propen-1-ylamine hydrochloride typically involves the reaction of a phenylpropenylamine derivative with a tetrahydrofuran derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-Phenyl-2-propen-1-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above may require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the phenyl group may yield phenolic compounds, while reduction of the propenyl group could result in saturated amines.

Scientific Research Applications

(2E)-3-Phenyl-2-propen-1-ylamine hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Comparison with Similar Compounds

(2E)-3-Phenyl-2-propen-1-ylamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of (2E)-3-Phenyl-2-propen-1-ylamine hydrochloride lies in its specific structural features and the potential for diverse applications across various fields.

Properties

IUPAC Name

(E)-N-(oxolan-2-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14;/h1-4,6-8,14-15H,5,9-12H2;1H/b8-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWHDSYGPPQXOF-ZFXMFRGYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC=CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC/C=C/C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809204
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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